1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(5-hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c20-19(21,22)16-7-4-8-17(13-16)24-18(26)23-11-9-15(10-12-25)14-5-2-1-3-6-14/h1-8,13,15,25H,9-12H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUUORQWDYYRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-3-phenylpentylamine and 3-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or tetrahydrofuran, and may require catalysts or reagents such as triethylamine to facilitate the reaction.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the urea group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea group may produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets and pathways. The hydroxy and trifluoromethyl groups may play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related urea derivatives, focusing on substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Structural and Functional Insights
Role of Trifluoromethyl Groups :
- The trifluoromethyl group in the target compound and analogs (e.g., 11e, ; compound in ) enhances lipophilicity and metabolic stability , critical for membrane penetration in antimicrobial or anticancer applications.
- Dual trifluoromethyl substitution (as in ) may further improve target affinity but risks excessive hydrophobicity, reducing aqueous solubility.
Hydroxy and Heterocyclic Modifications: The 5-hydroxy-3-phenylpentyl chain in the target compound distinguishes it from analogs like MMV665953 or thiophene/furan-containing derivatives . The hydroxy group likely improves solubility compared to purely hydrophobic chains (e.g., heptyl in ).
Biological Activity Trends: Anticancer Potential: Ureas with trifluoromethyl groups (e.g., 11e , pyridine-urea 83 ) show activity against cancer cell lines (e.g., MCF-7), suggesting the target compound may share this profile. Antimicrobial Activity: Halogenated ureas like MMV665953 disrupt bacterial biofilms, but the target compound’s hydroxy group may reduce efficacy compared to chlorine/fluorine-rich analogs.
Synthetic Yields and Feasibility :
- Urea derivatives with trifluoromethyl or halogenated aryl groups typically achieve 80–88% yields in synthesis (e.g., ), suggesting the target compound could be feasibly synthesized using similar protocols.
Biological Activity
1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 1795086-12-2
- Empirical Formula : C20H21F3N2O3
- Molecular Weight : 394.39 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | 1.299 ± 0.06 g/cm³ (20 °C) |
| pKa | 10.95 ± 0.70 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy and trifluoromethyl groups are critical for its binding affinity, influencing its pharmacological effects. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the inhibitory effects of this compound on specific enzymes. The compound has shown promising results in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune suppression and tumor growth.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | IDO1 | 15.8 |
| Reference Compound (e.g., Thiourea) | IDO1 | 21.5 |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in oncology. For instance, a study published in MDPI demonstrated that derivatives similar to this compound exhibited significant anti-tumor activity through the modulation of immune responses via IDO1 inhibition .
Pharmacokinetics
Pharmacokinetic profiling indicates that the compound has a favorable absorption profile with moderate bioavailability. Its distribution is influenced by its lipophilicity due to the presence of phenyl rings and trifluoromethyl groups, which enhance membrane permeability.
Safety and Toxicity
Preliminary toxicity assessments suggest that this compound exhibits low toxicity in standard animal models. However, further studies are required to fully understand its safety profile and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
